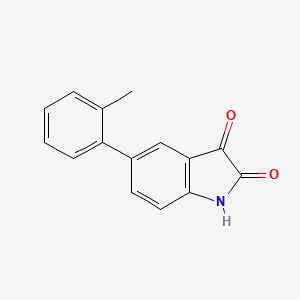![molecular formula C12H19ClO2 B11763392 (1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate](/img/structure/B11763392.png)
(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate is a chemical compound known for its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which includes various bioactive molecules. The compound’s structure features a bicyclic framework with a chloroacetate functional group, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate typically involves the reaction of (1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetate group can be substituted with other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the chloroacetate group can yield alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of esters or amides.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced compounds.
科学的研究の応用
(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate involves its interaction with specific molecular targets. The chloroacetate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects. The bicyclic structure of the compound also contributes to its stability and reactivity.
類似化合物との比較
Similar Compounds
Camphor: (1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, a well-known compound with a similar bicyclic structure.
Bicyclo[2.1.1]hexanes: Compounds with a related bicyclic framework but different functional groups.
Uniqueness
(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate is unique due to its chloroacetate functional group, which imparts distinct reactivity and potential biological activity. The combination of the bicyclic structure and the chloroacetate group makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H19ClO2 |
|---|---|
分子量 |
230.73 g/mol |
IUPAC名 |
[(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-chloroacetate |
InChI |
InChI=1S/C12H19ClO2/c1-11(2)8-4-5-12(11,3)9(6-8)15-10(14)7-13/h8-9H,4-7H2,1-3H3/t8?,9?,12-/m1/s1 |
InChIキー |
VSQKDAUZKNYBHR-SHVIVCPWSA-N |
異性体SMILES |
C[C@]12CCC(C1(C)C)CC2OC(=O)CCl |
正規SMILES |
CC1(C2CCC1(C(C2)OC(=O)CCl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl N-(4-azabicyclo[4.1.0]-heptan-1-ylmethyl)-carbamate](/img/structure/B11763318.png)

![[2,2'-Bi-1,3-dioxolane]-4,4',5,5'-tetrol](/img/structure/B11763336.png)
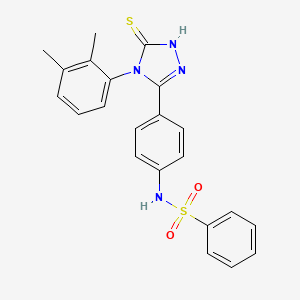
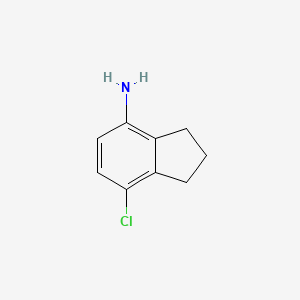
![6-Chloro-3-methylbenzo[D]isothiazole](/img/structure/B11763350.png)
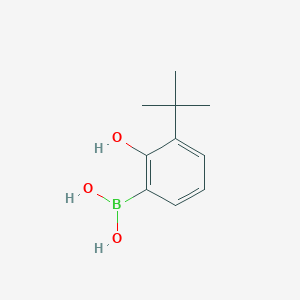

![3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile](/img/structure/B11763365.png)
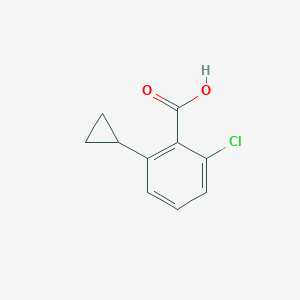
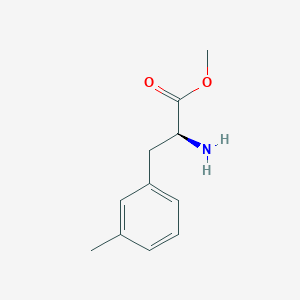
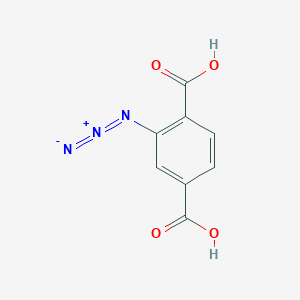
![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-methylfuran-2-yl)methanone](/img/structure/B11763383.png)
